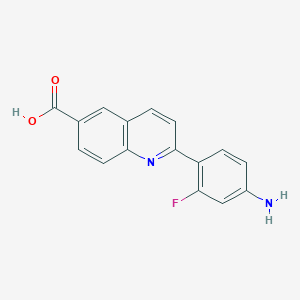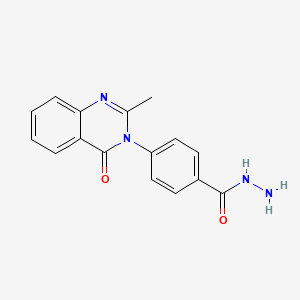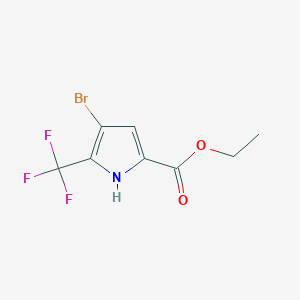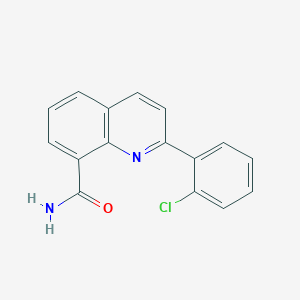![molecular formula C14H22Cl2N2 B11839399 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B11839399.png)
5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride is a chemical compound with the molecular formula C13H20Cl2N2. It is known for its unique spirocyclic structure, which includes a benzyl group and two nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the dihydrochloride salt. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and scalability. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of reduced spirocyclic amines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Benzyl-5,8-diazaspiro[2.6]nonane
- 5-Benzyl-5,8-diazaspiro[2.6]nonane monohydrochloride
- 5-Benzyl-5,8-diazaspiro[2.6]nonane trihydrochloride
Uniqueness
5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride is unique due to its specific dihydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in various applications where these properties are critical .
Propiedades
Fórmula molecular |
C14H22Cl2N2 |
|---|---|
Peso molecular |
289.2 g/mol |
Nombre IUPAC |
8-benzyl-5,8-diazaspiro[2.6]nonane;dihydrochloride |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-4-13(5-3-1)10-16-9-8-15-11-14(12-16)6-7-14;;/h1-5,15H,6-12H2;2*1H |
Clave InChI |
UNTFDLRLODWCRF-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CNCCN(C2)CC3=CC=CC=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Oxo-1-[4-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid](/img/structure/B11839332.png)

![9-Methoxy-7-phenyl-2H,8H-[1,3]dioxolo[4,5-g][1]benzopyran-8-one](/img/structure/B11839335.png)
![7-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11839342.png)
![4(3H)-Quinazolinone, 3-amino-2-[(4-chlorophenyl)amino]-](/img/structure/B11839345.png)

![2-((7-Oxo-7H-furo[3,2-g]chromen-9-yl)oxy)ethyl acetate](/img/structure/B11839361.png)

![7-chloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11839369.png)

![{[1-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]oxy}acetonitrile](/img/structure/B11839392.png)

